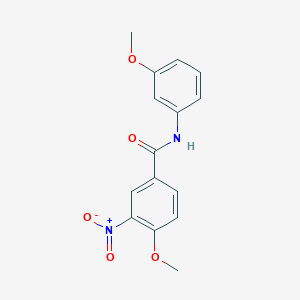
2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Diflubenzuron, which is a benzoylphenylurea insecticide that is widely used in agriculture to control pests.
Wissenschaftliche Forschungsanwendungen
2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide has several potential applications in scientific research. One of the primary applications is in the field of insecticide development, where it is used to control various pests. This compound has also been studied for its potential anticancer properties, where it has shown promising results in inhibiting the growth of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, where it has shown to inhibit the formation of beta-amyloid fibrils.
Wirkmechanismus
The mechanism of action of 2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide is primarily through the inhibition of chitin synthesis in insects. Chitin is a critical component of the exoskeleton of insects, and the inhibition of its synthesis results in the death of the insect. In cancer cells, this compound has been shown to induce apoptosis, which is a programmed cell death mechanism. The exact mechanism of action in Alzheimer's disease is not well understood, but it is believed that the compound inhibits the formation of beta-amyloid fibrils, which are a hallmark of the disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide are primarily related to its mechanism of action. In insects, the compound results in the inhibition of chitin synthesis, which leads to the death of the insect. In cancer cells, the compound induces apoptosis, resulting in the death of the cancer cell. The compound has also been shown to inhibit the formation of beta-amyloid fibrils in Alzheimer's disease, which could potentially slow down the progression of the disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide in lab experiments is its specificity towards insects and cancer cells. This specificity allows for targeted treatment and reduces the potential for side effects. Additionally, the compound has a long half-life, which allows for sustained treatment. However, one of the limitations of this compound is its potential toxicity towards non-target organisms, which could have adverse effects on the environment.
Zukünftige Richtungen
There are several future directions for the research on 2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide. One area of research is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of research is the study of the compound's potential use in other fields, such as materials science and nanotechnology. Additionally, the compound's potential use in the treatment of other diseases, such as Parkinson's disease and Huntington's disease, could be explored. Overall, the research on 2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide has the potential to lead to significant advancements in various fields.
Synthesemethoden
The synthesis of 2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide involves the reaction of 2,5-dichlorobenzoyl chloride with 5-chloro-2-methylaniline in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various methods. The purity of the compound is critical in scientific research, and several analytical techniques such as HPLC, NMR, and IR can be used to confirm its identity and purity.
Eigenschaften
IUPAC Name |
2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c1-8-2-3-10(16)7-13(8)18-14(19)11-6-9(15)4-5-12(11)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRMOYQCZIRKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5696798.png)

![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5696807.png)



![N-[4-(cyanomethyl)phenyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5696828.png)






![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5696883.png)